3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride
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Overview
Description
3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride is a chemical compound with the molecular formula C3H5BrClF4N and a molecular weight of 246.43 g/mol . It is a brominated and fluorinated amine hydrochloride, typically found in a powdered form. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride can be achieved through several methods. One common approach involves the reaction of 2,2,3,3-tetrafluoropropan-1-amine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions typically include controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3,3,3-trifluoropropene: A similar compound used in the synthesis of fluorinated compounds and as a fire extinguishing agent.
3-bromo-1,1,1-trifluoro-2-propanol: Another related compound used as a thiol-reactive trifluoromethyl probe.
Uniqueness
3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF4N.ClH/c4-3(7,8)2(5,6)1-9;/h1,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMORTRJOFNPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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